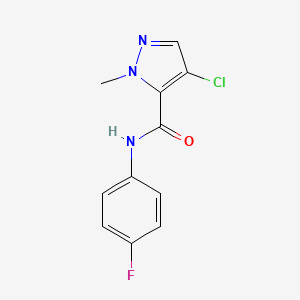![molecular formula C16H20N4O2 B5375617 N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as AMMU, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. AMMU belongs to the class of oxadiazole derivatives, which have been studied extensively for their diverse pharmacological properties.
作用机制
The exact mechanism of action of AMMU is not fully understood. However, several studies have suggested that AMMU exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, AMMU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. AMMU has also been found to inhibit the activity of tyrosinase, which is an enzyme involved in the production of melanin. Furthermore, AMMU has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
AMMU has been found to exhibit several biochemical and physiological effects. For example, AMMU has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various cell lines and animal models. AMMU has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Furthermore, AMMU has been found to reduce the levels of melanin in melanoma cells and inhibit the growth of cancer cells.
实验室实验的优点和局限性
AMMU has several advantages for lab experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. Secondly, AMMU has been found to exhibit potent pharmacological effects, which makes it a promising candidate for the development of new therapeutic agents. However, there are also some limitations associated with the use of AMMU in lab experiments. For example, the exact mechanism of action of AMMU is not fully understood, which makes it difficult to design experiments that target specific pathways. Furthermore, the toxicity of AMMU has not been fully evaluated, which makes it important to use appropriate safety precautions when handling the compound.
未来方向
There are several future directions for the research on AMMU. Firstly, the exact mechanism of action of AMMU needs to be elucidated to design experiments that target specific pathways. Secondly, the toxicity of AMMU needs to be evaluated in more detail to ensure its safety for use in humans. Furthermore, the potential of AMMU as a therapeutic agent for various diseases needs to be explored further, and clinical trials need to be conducted to evaluate its efficacy. Finally, the development of new synthetic derivatives of AMMU with improved pharmacological properties could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of AMMU involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 3-(4-methylphenyl)-1,2,4-oxadiazol-5-one. This intermediate is then reacted with allyl isocyanate and N-ethyl-N-methylamine to form the final product, AMMU. The synthesis of AMMU has been reported in several research articles, and the purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy.
科学研究应用
AMMU has been studied extensively for its potential as a therapeutic agent. Several research articles have reported its antimicrobial, antifungal, antitumor, and anti-inflammatory activities. AMMU has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's diseases. AMMU has been tested on various cell lines and animal models, and the results have been promising.
属性
IUPAC Name |
3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-4-10-20(16(21)17-5-2)11-14-18-15(19-22-14)13-8-6-12(3)7-9-13/h4,6-9H,1,5,10-11H2,2-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDYWMVLQQUBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)
![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)acetamide](/img/structure/B5375569.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375570.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)
![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5375575.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)
![3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5375610.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375635.png)